molecular formula C9H5BrClN B6324897 6-Bromo-4-chloroisoquinoline CAS No. 1221232-29-6

6-Bromo-4-chloroisoquinoline

Cat. No.: B6324897
CAS No.: 1221232-29-6
M. Wt: 242.50 g/mol
InChI Key: CDMLLPMNUHXCDB-UHFFFAOYSA-N
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Description

6-Bromo-4-chloroisoquinoline (CAS: 65340-70-7) is a halogen-substituted isoquinoline derivative with the molecular formula C₉H₅BrClN and a molecular weight of 242.5 g/mol . It is synthesized via chlorination of 6-bromoisoquinoline using sulfuryl chloride (SO₂Cl₂) at 60°C, yielding 56% after purification by column chromatography . The compound is characterized by distinct NMR signals (δ 9.14 ppm for H-1, δ 8.62 ppm for H-3) and LC-MS peaks at m/z 242/244/246 (M+H⁺) . Its bromine and chlorine substituents at positions 6 and 4, respectively, make it a versatile intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to generate aryl/heteroaryl derivatives .

Properties

IUPAC Name

6-bromo-4-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMLLPMNUHXCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 3-(4-Bromoanilino)ethyl Acrylate

The synthesis begins with a Michael addition between 4-bromoaniline and ethyl propiolate in methanol under nitrogen at 30–50°C. This exothermic reaction produces 3-(4-bromoanilino)ethyl acrylate in near-quantitative yield (100% crude). Methanol’s polarity facilitates proton transfer, while inert gas shielding prevents oxidation.

Key Conditions :

  • Molar Ratio : 1:1 (4-bromoaniline:ethyl propiolate)

  • Temperature : 30–50°C

  • Reaction Time : 32–72 hours (shorter at elevated temperatures).

Step 2: Cyclization to 6-Bromoquinolin-4(1H)-one

The intermediate undergoes cyclization in diphenyl ether at 200–220°C, forming 6-bromoquinolin-4(1H)-one via intramolecular Heck-type coupling. Diphenyl ether’s high boiling point (258°C) enables rapid ring closure without decomposition. Post-reaction, cooling in petroleum ether precipitates the product, which is purified via ethyl acetate washing (77–81% yield).

Optimization Insights :

  • Solvent Volume : Lower diphenyl ether volumes (250 mL vs. 470 mL) reduce reaction time from 10 hours to 2 hours.

  • Precipitation : Petroleum ether induces crystallization, avoiding column chromatography.

Step 3: Chlorination with Phosphorus Trichloride

Phosphorus trichloride (PCl₃) in toluene selectively chlorinates the 4-position of the quinoline core. Refluxing at 110°C for 2 hours achieves full conversion, with ether washing removing excess PCl₃. This step yields 89–93% of 6-bromo-4-chloroquinoline as a yellow powder.

Mechanistic Note :
PCl₃ acts as both a chlorinating agent and Lewis acid, polarizing the carbonyl group for nucleophilic substitution.

Comparative Analysis with Traditional Methods

A five-step route (Comparative Example 1) highlights inefficiencies in older approaches:

  • Malonate Condensation : 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione synthesis (92% yield).

  • Cyclization in o-Dichlorobenzene : 87% yield but requires hazardous solvents.

  • Chlorination with POCl₃ : Low yield (32%) due to side reactions.

Yield Comparison :

MethodTotal YieldStepsKey Limitation
Three-Step (Modern)70–73%3None
Five-Step (Traditional)42%5Solvent toxicity, low yields

Process Optimization and Scalability

Temperature and Time Trade-offs

  • Step 2 : Higher temperatures (220°C vs. 200°C) reduce cyclization time from 10 hours to 2 hours without compromising yield.

  • Step 3 : Excess PCl₃ (2 eq.) ensures complete chlorination, but >2 eq. leads to tar formation.

Solvent Recovery and Cost

Diphenyl ether and toluene are reclaimed via distillation, reducing raw material costs by 40%. Petroleum ether’s low solubility maximizes product recovery during precipitation.

Characterization and Quality Control

Nuclear magnetic resonance (NMR) confirms product identity:

  • ¹H NMR (DMSO-d₆) : δ 8.89 (d, J = 4.4 Hz, 1H), 8.35 (d, J = 1.6 Hz, 1H), 8.04 (m, 2H), 7.84 (d, J = 4.4 Hz, 1H).

Purity Metrics :

  • HPLC analysis shows >99% purity after ether washing.

  • Melting point: 162–164°C (decomp.).

Industrial Applications and Environmental Impact

The three-step method’s E-factor (kg waste/kg product) is 8.2, superior to the five-step method’s 23.5. Key green chemistry advantages include:

  • No column chromatography.

  • Solvent recycling.

  • Low PCl₃ usage (1.5–2 eq. vs. 5 eq. in POCl₃ routes) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C4

The chlorine atom at position 4 undergoes substitution with nucleophiles under varying conditions.

Reaction with Methoxide

Replacing chlorine with methoxy groups is achieved using sodium methoxide in methanol:

Reagent/ConditionsYieldTemperature/TimeSource
NaOMe (5 eq), MeOH, 120°C, 15 h90.8%Sealed flask, reflux
NaOMe (5 eq), MeOH, microwave, 1 h36%120°C, microwave

The higher yield in reflux conditions highlights the importance of prolonged heating for complete conversion. Microwave irradiation reduces reaction time but compromises yield due to incomplete substitution .

Amination Reactions

Primary and secondary amines displace chlorine via SNAr mechanisms:

AmineConditionsYieldProduct ApplicationSource
4-MethoxypiperidineDMF, 130°C, 8 h85%Kinase inhibitor precursors
3,4,5-TrimethoxyanilineEtOH, reflux, 18 h84%Anticancer agents

Ethanol is preferred for aniline derivatives, while DMF facilitates reactions with bulkier amines .

Cross-Coupling at C6

The bromine at position 6 participates in palladium-catalyzed cross-couplings, enabling aryl/heteroaryl introductions.

Suzuki-Miyaura Coupling

Bromine reacts with boronic acids under catalytic conditions:

Boronic AcidCatalyst/BaseYieldApplicationSource
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃78%Fluorescent probes
2-Thienylboronic acidPdCl₂(dppf), CsF65%Heterocyclic drug scaffolds

Reactions typically use toluene or dioxane at 80–100°C .

Stille Coupling

Tributylstannyl reagents enable oxazole introductions:

Stille ReagentConditionsYieldProduct UseSource
2-(Tributylstannyl)oxazolePd(PPh₃)₄, dioxane, 100°C63%Kinase inhibitor intermediates

Comparative Reactivity of Halogens

The chlorine (C4) and bromine (C6) exhibit differential reactivity:

PositionReactivityPreferred Reactions
C4High electrophilicityNAS with O-/N-nucleophiles
C6Moderate electrophilicityCross-couplings (Suzuki, Stille)

Key Factors Influencing Reactivity :

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance NAS at C4.

  • Catalyst selection : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Stille couplings .

  • Steric effects : Bulky amines require elevated temperatures for C4 substitution .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-4-chloroisoquinoline has been investigated for its potential therapeutic properties:

  • Anticancer Activity: Research indicates that derivatives of this compound may inhibit specific cancer cell lines by targeting molecular pathways involved in tumor growth.
  • Antimicrobial Properties: Studies suggest that it can act against various bacterial strains, making it a candidate for developing new antibiotics.

Biological Research

The compound serves as a building block for synthesizing more complex molecules used in biological studies:

  • Enzyme Inhibition Studies: It is utilized to develop inhibitors for enzymes implicated in disease pathways, such as kinases involved in cancer progression.
  • Bioactive Compound Development: Researchers are exploring its derivatives for their ability to modulate biological activities, providing insights into cellular mechanisms.

Industrial Applications

In the chemical industry, this compound is valued for:

  • Intermediate in Synthesis: It acts as an intermediate in the production of various pharmaceuticals and agrochemicals.
  • Material Science: The compound is explored for its properties in creating advanced materials with specific functionalities .

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.

Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloroisoquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The reactivity and applications of halogenated isoquinolines depend on the position and type of substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Reactivity/Applications
6-Bromo-4-chloroisoquinoline C₉H₅BrClN 242.5 Br (6), Cl (4) Suzuki coupling, nucleophilic substitution
6-Bromo-4-chloro-3-iodoquinoline C₉H₄BrClIN 368.4 Br (6), Cl (4), I (3) Heavy halogen synergy for radiopharmaceuticals
6-Bromo-4-chloro-3-nitroquinoline C₉H₄BrClN₂O₂ 287.5 Br (6), Cl (4), NO₂ (3) Electron-withdrawing groups for electrophilic substitution
1-Bromo-4-fluoroisoquinoline C₉H₅BrFN 234.0 Br (1), F (4) Fluorine-enhanced bioavailability in drug design
6-Amino-8-chloroisoquinoline C₉H₆ClN₂ 182.6 NH₂ (6), Cl (8) Amine-directed functionalization in kinase inhibitors

Physicochemical Properties

  • Solubility: this compound is sparingly soluble in polar solvents (e.g., DMSO, methanol) due to its hydrophobic halogen substituents . In contrast, 6-amino-8-chloroisoquinoline exhibits improved aqueous solubility from the amine group .
  • Stability: Nitro-substituted analogs (e.g., 6-Bromo-4-chloro-3-nitroquinoline) are thermally stable but prone to photodegradation, requiring dark storage .

Biological Activity

6-Bromo-4-chloroisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the molecular formula C9H5BrClNC_9H_5BrClN and a molecular weight of 242.50 g/mol. The compound is characterized by its aromatic structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC9H5BrClNC_9H_5BrClN
Molecular Weight242.50 g/mol
Boiling PointNot available
Log P (octanol/water)3.32

Research indicates that this compound exhibits significant anticancer properties through various mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of certain kinases involved in cancer progression. For instance, molecular docking studies suggest that it can effectively bind to the kinase domain, leading to reduced cell proliferation in cancer cell lines .
  • Induction of Apoptosis : In vitro studies demonstrate that this compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 activity and DNA fragmentation .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

Anticancer Activity

A significant study evaluated the cytotoxic effects of this compound against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated a notable reduction in cell viability with an IC50 value of approximately 10 µg/mL for HeLa cells, which is competitive compared to standard chemotherapeutics .

Case Study: HeLa Cells

In a controlled experiment, HeLa cells were treated with varying concentrations of this compound. The following results were obtained:

Concentration (µg/mL)Cell Viability (%)Apoptosis Rate (%)
010010
57525
105050
203070

The data clearly show that higher concentrations correlate with lower cell viability and increased apoptosis rates, highlighting the compound's potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics. It is classified as a high GI absorption compound with favorable permeability across biological membranes . Additionally, it acts as an inhibitor for CYP1A2 and CYP2C19 enzymes, indicating potential drug-drug interactions that should be considered during therapeutic applications .

Q & A

Q. Table 1: Key Physical Properties

PropertyValue/DescriptionSource
Molecular formulaC₉H₅BrClN
Molecular weight242.5 g/mol
CAS RN65340-70-7
SMILESC1=CC2=NC=CC(=C2C=C1Br)Cl
Purity assessmentHPLC (>95%), elemental analysis

Basic: How should researchers design synthetic routes for this compound to ensure reproducibility?

Answer:

  • Route selection : Start with halogenated precursors (e.g., 4-chloroisoquinoline) and employ electrophilic bromination. Monitor reaction progress via TLC or in situ IR.
  • Optimization : Use design of experiments (DoE) to vary temperature, solvent (e.g., DCM vs. THF), and catalyst (e.g., FeBr₃).
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) minimizes impurities .
  • Validation : Cross-check with literature analogs (e.g., 6-Bromoquinoxaline ), noting substituent electronic effects on yield.

Advanced: What strategies are effective in analyzing contradictory data regarding the reactivity of halogen substituents in this compound?

Answer:
Contradictions (e.g., variable Suzuki coupling yields) require:

  • Systematic replication : Repeat experiments under controlled conditions (moisture, oxygen-free environments).
  • Structural validation : Re-examine crystallographic data for unexpected bonding (e.g., Br⋯Cl interactions) .
  • Computational modeling : Perform DFT calculations (Gaussian or ORCA) to compare activation energies for competing reaction pathways .
  • Statistical analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity, catalyst loading) .

Advanced: How can computational chemistry be integrated with experimental data to predict the electronic properties of this compound?

Answer:

  • Frontier orbitals : Use Gaussian to calculate HOMO-LUMO gaps. Compare with UV-Vis spectra (λmax ~300–350 nm for π→π* transitions) .
  • Electrostatic potential maps : Visualize electrophilic/nucleophilic sites using Multiwfn. Correlate with experimental nitration or alkylation regioselectivity.
  • Docking studies : Screen interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, validated by crystallographic binding poses .

Basic: What are the best practices for characterizing the purity and stability of this compound under varying experimental conditions?

Answer:

  • Purity :
    • HPLC : Use a C18 column (ACN/water mobile phase) with UV detection at 254 nm .
    • Elemental analysis : Match C/H/N/Br/Cl percentages to theoretical values (error <0.3%).
  • Stability :
    • Accelerated degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity. Monitor via TGA/DSC for decomposition thresholds.
    • Storage : Argon atmosphere, −20°C in amber vials to prevent bromine loss .

Advanced: How to resolve discrepancies in reported crystallographic data for halogenated isoquinoline derivatives?

Answer:

  • Data re-refinement : Reprocess raw diffraction data (e.g., .hkl files) using SHELXL with updated scattering factors for Br/Cl .
  • Twinned crystals : Apply twin law detection in PLATON to correct for pseudo-symmetry .
  • Comparative analysis : Overlay structures (Mercury 4.0) to identify bond-length outliers (>3σ from CSD averages) .

Q. Methodological Notes

  • Software : SHELX , ORTEP-3 , and Gaussian are critical for structural and electronic analysis.
  • Frameworks : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental design .
  • Contradiction management : Use iterative hypothesis testing and meta-analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloroisoquinoline
Reactant of Route 2
6-Bromo-4-chloroisoquinoline

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